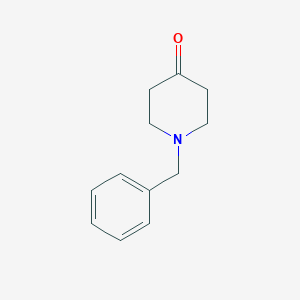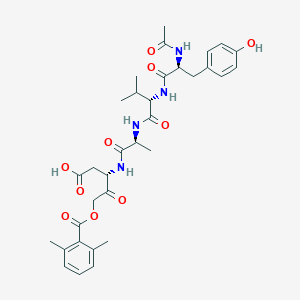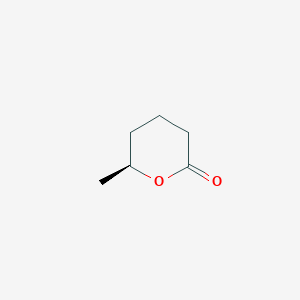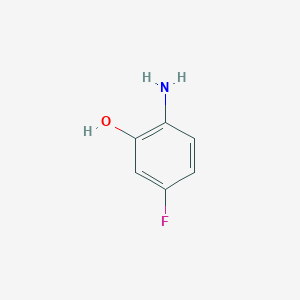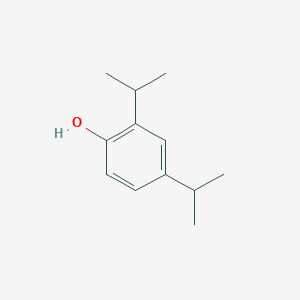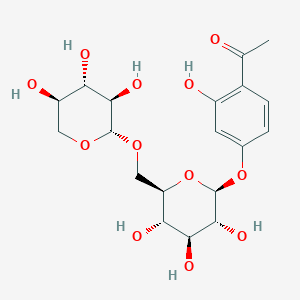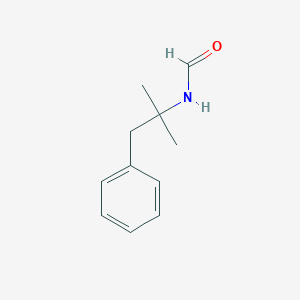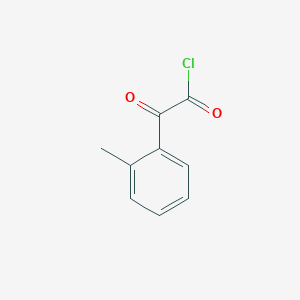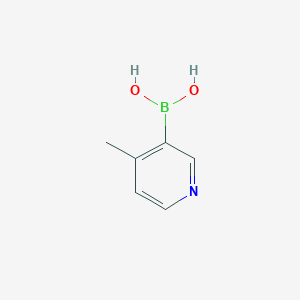
Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide, also known as YAG-NIP, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is composed of six amino acids and is commonly used as a research tool in biochemistry and pharmacology. In
作用機序
The mechanism of action of Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide is not fully understood. However, it is believed to work by binding to specific proteins and altering their function. It has been shown to inhibit the activity of certain enzymes and to modulate the function of ion channels.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. In addition, this compound has been shown to modulate the function of ion channels, which are involved in the regulation of neuronal activity.
実験室実験の利点と制限
One advantage of using Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide in lab experiments is its high purity and stability. It is also relatively easy to synthesize using SPPS techniques. However, one limitation of using this compound is its high cost compared to other research tools. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide. One area of focus is the development of new therapeutic agents based on the structure of this compound. Another area of interest is the use of this compound as a tool to study the regulation of protein-protein interactions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized using SPPS techniques and has a wide range of applications in scientific research. Its mechanism of action is not fully understood, but it has been shown to have a variety of biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on this peptide.
合成法
Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide is synthesized using solid-phase peptide synthesis (SPPS) techniques. This method involves the sequential addition of amino acids to a resin-bound peptide chain. The process begins with the attachment of the first amino acid to the resin followed by the addition of each subsequent amino acid. The peptide chain is then cleaved from the resin and purified to obtain the final product.
科学的研究の応用
Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide has a wide range of applications in scientific research. One of its primary uses is as a tool to study the structure and function of proteins. It has been used to investigate the binding sites of various proteins and to identify potential drug targets. In addition, this compound has been used in studies on the regulation of protein-protein interactions and the development of new therapeutic agents.
特性
CAS番号 |
156125-05-2 |
|---|---|
分子式 |
C29H40N6O6 |
分子量 |
568.7 g/mol |
IUPAC名 |
(2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-1-[[2-[[(2S)-2-(methylamino)-3-phenylpropanoyl]-[2-(propan-2-ylamino)acetyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C29H40N6O6/c1-18(2)32-16-25(37)35(29(41)24(31-4)15-20-8-6-5-7-9-20)26(38)17-33-27(39)19(3)34-28(40)23(30)14-21-10-12-22(36)13-11-21/h5-13,18-19,23-24,31-32,36H,14-17,30H2,1-4H3,(H,33,39)(H,34,40)/t19-,23+,24+/m1/s1 |
InChIキー |
ODDBDWLXIVIEMG-YGOYIFOWSA-N |
異性体SMILES |
C[C@H](C(=O)NCC(=O)N(C(=O)CNC(C)C)C(=O)[C@H](CC1=CC=CC=C1)NC)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES |
CC(C)NCC(=O)N(C(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N)C(=O)C(CC2=CC=CC=C2)NC |
正規SMILES |
CC(C)NCC(=O)N(C(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N)C(=O)C(CC2=CC=CC=C2)NC |
その他のCAS番号 |
156125-05-2 |
同義語 |
peptide 82-205 TAGMPGNI Tyr-D-Ala-Gly-Me-Phe-Gly-NH-C3H7-iso tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



